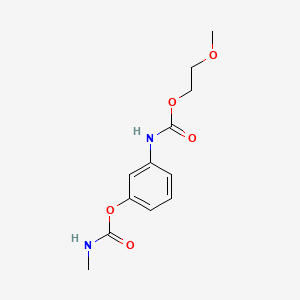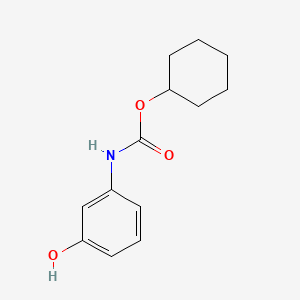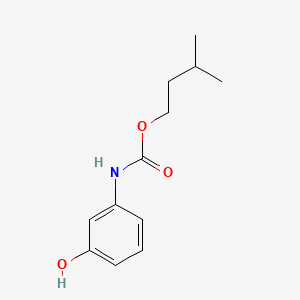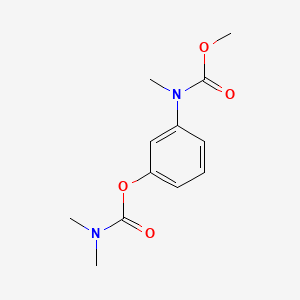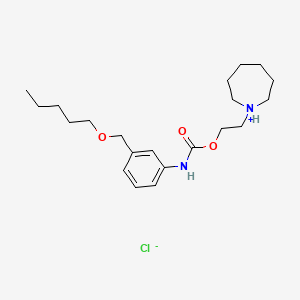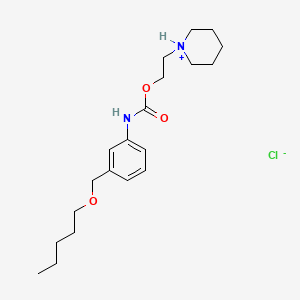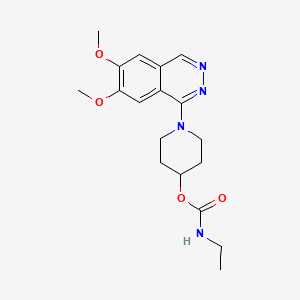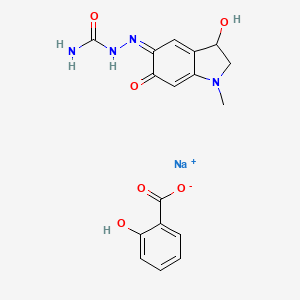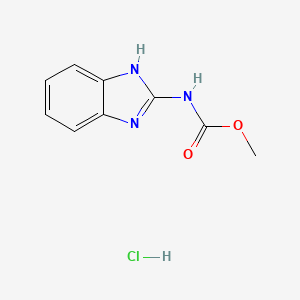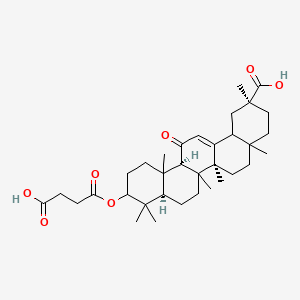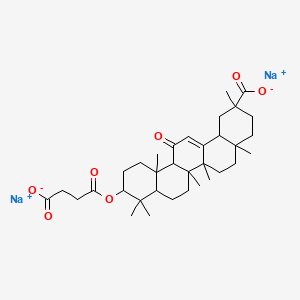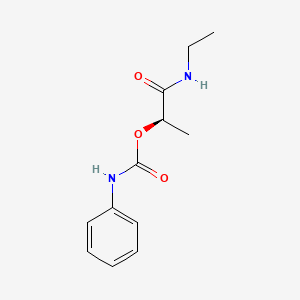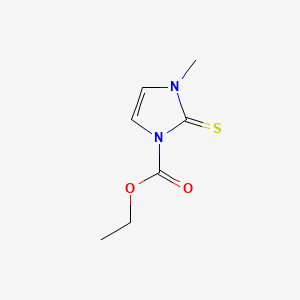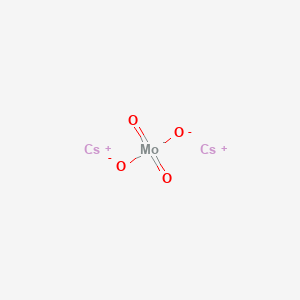
Cesium molybdate
Overview
Description
Cesium molybdate is a white solid that is soluble in water . It has an orthorhombic crystal structure . At higher temperatures, it transitions to a hexagonal crystal structure .
Synthesis Analysis
Cesium molybdates, with the general formula CsMIII(MoO4)2, where MIII = Bi, Dy, Pr, Er, exhibit rich polymorphism and crystallize in a layered structure . These properties have led to intensive studies on cesium molybdates . CsBi(MoO4)2 was synthesized using a microwave method by using cerium sulphate, bismuth oxide, and molybdenum (VI) oxide in an appropriate molar ratio .Molecular Structure Analysis
The molecular weight of Cesium molybdate is 425.767 . It has the chemical formula Cs2MoO4 .Chemical Reactions Analysis
Cesium molybdates have been used in the synthesis of hybrid composites for catalysis . For example, a hybrid composite of cesium phosphomolybdate (CsPM) encapsulated in hierarchical porous UiO-66 (HP-UiO-66) was synthesized for catalyzing alkene epoxidation . The reaction preference changes due to the effect of cesium ions in the oxadiaza excision cross-coupling reactions .Physical And Chemical Properties Analysis
Cesium molybdate is a white solid that is soluble in water . It has an orthorhombic crystal structure . At higher temperatures, it transitions to a hexagonal crystal structure .Scientific Research Applications
Nuclear Safety and Materials Science
Cesium molybdate (Cs2MoO4) plays a significant role in the context of nuclear safety. Do, Sujatanond, and Ogawa (2022) investigated its chemical behavior in light water reactors during severe nuclear accidents. They studied the deposition behavior of Cs2MoO4 on Type 304 stainless steel, observing its partial decomposition and the resultant oxidation of iron and chromium. This research helps in understanding the interactions of cesium molybdate in reactor cooling systems under extreme conditions, offering insights into managing nuclear safety issues (Do, Sujatanond, & Ogawa, 2022).
High-Temperature Solid Lubricants
Cesium oxythiomolybdate (Cs2MoOS3), closely related to cesium molybdate, has been explored as a potential high-temperature solid lubricant. Strong, Zabinski, and Vreugdenhil (2001) examined its thermal chemistry, finding that it undergoes complex oxidation reactions at elevated temperatures but continues to provide lubrication. This research advances the understanding of Cs2MoOS3 as a lubricant for high-temperature applications, such as in aerospace or industrial machinery (Strong, Zabinski, & Vreugdenhil, 2001).
Vaporization and Thermodynamics
The vaporization behavior of cesium molybdate is crucial for understanding its high-temperature properties. Yamawaki, Oka, Yasumoto, and Sakurai (1993) utilized mass spectrometry to study this, providing essential data for the vapor pressure of Cs2MoO4. Their findings are significant for applications where cesium molybdate is exposed to extreme temperatures, such as in certain industrial processes or nuclear reactors (Yamawaki et al., 1993).
Ion Exchange and Environmental Applications
Cesium molybdate and related compounds have potential in ion exchange and environmental remediation. For instance, Murakami, Yamaguchi, Ishiyama, and Imai (1992) synthesized cesium bismuth molybdate hydrate, showcasing its ability to exchange cesium ions with other alkali ions. Such materials could be useful in treating radioactive waste or in environmental cleanup operations (Murakami, Yamaguchi, Ishiyama, & Imai, 1992).
Atomic Clocks and Microfabric
ation TechnologyIn the field of atomic clocks and microfabrication technology, cesium molybdate has been used innovatively. Maurice, Rutkowski, Kroemer, and colleagues (2017) developed a method for filling alkali vapor cells with cesium from a dispensing paste containing cesium molybdate. This technique is significant for the production of miniature atomic clocks, demonstrating the versatility of cesium molybdate in advanced technological applications (Maurice et al., 2017).
Nuclear Waste Management
In the context of nuclear waste management, understanding the behavior of cesium molybdate is critical. Wren, Greer, Michaelis, Higman, and Kroeker (2015) characterized various crystalline alkali molybdate phases, including cesium molybdate, using nuclear magnetic resonance. This research is instrumental in managing nuclear waste glasses containing cesium and molybdenum, providing insights into the devitrification products in such glasses (Wren et al., 2015).
Safety And Hazards
Future Directions
Cesium molybdates have been used in the synthesis of hybrid composites for catalysis . For example, a hybrid composite of cesium phosphomolybdate (CsPM) encapsulated in hierarchical porous UiO-66 (HP-UiO-66) was synthesized for catalyzing alkene epoxidation . This work provides a design path for OER catalysts and enriches the understanding of the role of adsorbed oxyanions .
properties
IUPAC Name |
dicesium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNOBAWAZFBMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2MoO4 | |
| Record name | caesium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Soluble in water; [MSDSonline] | |
| Record name | Cesium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cesium molybdate | |
CAS RN |
13597-64-3 | |
| Record name | Molybdate (MoO42-), cesium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicesium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



